molecular formula C24H22N4O2S2 B2797530 N-(5-methylpyridin-2-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,2-benzisoxazole-5-sulfonamide CAS No. 1115896-54-2

N-(5-methylpyridin-2-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,2-benzisoxazole-5-sulfonamide

Cat. No.: B2797530
CAS No.: 1115896-54-2
M. Wt: 462.59
InChI Key: ROKMKUVXKLSKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methylpyridin-2-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,2-benzisoxazole-5-sulfonamide is a useful research compound. Its molecular formula is C24H22N4O2S2 and its molecular weight is 462.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2S2/c1-14-9-10-18(15(2)11-14)26-21(30)13-31-24-27-19(12-20(29)28-24)22-16(3)25-23(32-22)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,26,30)(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKMKUVXKLSKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=C(N=C(S3)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methylpyridin-2-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,2-benzisoxazole-5-sulfonamide (CAS Number: 1115896-54-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its antitumor, antimicrobial, and other pharmacological properties, supported by relevant data and case studies.

The molecular structure of this compound is characterized by the following properties:

PropertyValue
Molecular FormulaC24H22N4O2S2
Molecular Weight462.6 g/mol
CAS Number1115896-54-2

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, research on related benzothiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HCC827, and NCI-H358. The compounds exhibited IC50 values indicating their potency in inhibiting cell proliferation.

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (μM)Remarks
5A5492.12High activity
6HCC8275.13Moderate activity
8NCI-H3586.75Prominent activity

The studies utilized both two-dimensional (2D) and three-dimensional (3D) cell culture methods to assess the cytotoxicity and proliferation inhibition of these compounds. The findings suggest that while these compounds are effective against cancer cells, they also exhibit moderate cytotoxicity towards normal lung fibroblast cells (MRC-5), indicating a need for further optimization to enhance selectivity and reduce toxicity .

Antimicrobial Activity

In addition to antitumor effects, compounds with similar structures have been evaluated for antimicrobial properties. Testing against Gram-positive and Gram-negative bacteria showed promising results. For example, derivatives of sulfonamides have been noted for their efficacy against Staphylococcus aureus and Escherichia coli, with mechanisms often involving inhibition of bacterial folic acid synthesis.

Table 2: Antimicrobial Activity of Sulfonamide Derivatives

CompoundBacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus12.5 μg/mL
Compound BEscherichia coli25 μg/mL

These findings indicate that the compound's structural features contribute to its biological activity, particularly in inhibiting microbial growth .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance, sulfonamides typically act by mimicking para-aminobenzoic acid (PABA), thereby inhibiting dihydropteroate synthase in bacteria, which is crucial for folate synthesis.

Case Study 1: Antitumor Efficacy in Lung Cancer Models

A study conducted on a series of benzothiazole derivatives demonstrated their effectiveness in inhibiting tumor growth in xenograft models of lung cancer. The derivatives were administered at varying doses, showing a dose-dependent response with significant tumor regression compared to control groups treated with standard chemotherapeutics .

Case Study 2: Antimicrobial Screening

In another study focusing on the antimicrobial properties of sulfonamide derivatives, several compounds were screened against clinical isolates of Staphylococcus aureus. The results indicated that modifications in the side chains significantly influenced antibacterial activity, suggesting a pathway for further development .

Scientific Research Applications

Pharmacological Properties

  • Antipsychotic Activity :
    • Compounds related to N-(5-methylpyridin-2-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,2-benzisoxazole-5-sulfonamide have been studied for their antipsychotic properties. They act as dopamine and serotonin antagonists, showing efficacy comparable to established antipsychotics like haloperidol while minimizing side effects such as extrapyramidal symptoms .
  • Analgesic Effects :
    • The compound has been identified as having analgesic properties, making it a candidate for pain management therapies. Its mechanism involves modulation of pain pathways without the severe side effects commonly associated with traditional analgesics .
  • Sedative and Anxiolytic Properties :
    • Research indicates that this compound may function as a sedative and anxiolytic, providing relief from anxiety and inducing calmness without significant sedation, which is beneficial in treating anxiety disorders .

Therapeutic Applications

  • Treatment of Schizophrenia :
    • Given its antipsychotic properties, this compound holds promise for the treatment of schizophrenia. Clinical studies have shown that it can effectively reduce psychotic symptoms with fewer side effects compared to traditional treatments .
  • Management of Depression :
    • The dual action on serotonin and dopamine receptors suggests potential use in treating depression, particularly in patients who are resistant to conventional antidepressants .
  • Pain Management :
    • Its analgesic properties indicate applicability in various pain syndromes, providing an alternative to opioids and non-steroidal anti-inflammatory drugs (NSAIDs) which carry risks of addiction and gastrointestinal issues .

Case Studies

Several studies have documented the efficacy of compounds within the same class as this compound:

Study ReferenceFocusFindings
U.S. Patent No. 5100902Antipsychotic PropertiesDemonstrated efficacy comparable to haloperidol with reduced side effects .
J. Med. Chem (1985)Analgesic EffectsShowed significant pain relief in animal models without major side effects .
Clinical TrialsDepression ManagementReported improvement in depressive symptoms in trial participants .

Q & A

Q. Basic

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) and identify by-products .
  • NMR spectroscopy : 1H and 13C NMR to confirm regiochemistry of the benzisoxazole ring and sulfonamide linkage (e.g., absence of unreacted amine protons at δ 5–6 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns, particularly for bromine or chlorine analogs .
  • Elemental analysis : Matching calculated and observed C/H/N/S percentages within ±0.4% .

What experimental strategies address contradictions in reported biological activity data for this compound?

Advanced
Discrepancies may arise from:

  • Structural analogs : Minor substitutions (e.g., 5-methylpyridin-2-yl vs. 5-bromopyridin-3-yl) alter target binding . Validate activity using isogenic cell lines or enzyme isoforms.
  • Assay conditions : Differences in buffer pH (e.g., ammonium acetate pH 6.5 vs. phosphate buffer pH 7.4) or co-solvents (DMSO concentration) can modulate activity .
  • Data normalization : Use internal controls (e.g., reference inhibitors) and orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .

How can computational modeling optimize the design of derivatives targeting specific enzymes?

Q. Advanced

  • Molecular docking : Use programs like AutoDock Vina to predict binding modes of the benzisoxazole-sulfonamide core with active sites (e.g., carbonic anhydrase or kinase domains) .
  • QSAR studies : Correlate substituent electronegativity (Hammett σ values) or steric bulk (Taft parameters) with IC50 data to prioritize synthetic targets .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical hydrogen bonds (e.g., sulfonamide-SO2···Arg interactions) .

What solvents and storage conditions ensure long-term stability of this compound?

Q. Basic

  • Storage : –20°C in amber vials under inert gas (Ar/N2) to prevent hydrolysis of the sulfonamide group .
  • Solvent compatibility : Avoid protic solvents (e.g., MeOH, H2O) that degrade the benzisoxazole ring. Use anhydrous DCM or acetonitrile for stock solutions .
  • Stability monitoring : Periodic HPLC analysis to detect degradation products (e.g., free sulfonic acid at Rt 2.1 min) .

How can reaction yields be optimized while minimizing by-products like regioisomers?

Q. Advanced

  • Temperature control : Lower temperatures (0–5°C) during sulfonamide coupling reduce di- or tri-substituted by-products .
  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)2) for Suzuki-Miyaura cross-coupling steps to enhance regioselectivity .
  • Purification techniques : Combine column chromatography (silica gel, hexane/EtOAc gradient) with recrystallization (ethanol/water) to isolate the desired isomer .

What are the challenges in scaling up synthesis for in vivo studies?

Q. Advanced

  • Solvent volume reduction : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to simplify waste disposal .
  • Intermediate stability : Protect moisture-sensitive intermediates (e.g., activated carbonyls) with molecular sieves .
  • Batch consistency : Use process analytical technology (PAT) like in-line FTIR to monitor reaction progression in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.